3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine
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Overview
Description
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound that features a furan ring fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and pyrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, dihydropyrazole derivatives, and various substituted furan and pyrazole compounds. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrazole derivatives, such as:
- 3-(Furan-2-yl)-4-isobutyl-1h-pyrazol-5-amine
- 3-(Furan-3-yl)-4-methyl-1h-pyrazol-5-amine
- 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-carboxylic acid .
Uniqueness
The uniqueness of 3-(Furan-3-yl)-4-isobutyl-1h-pyrazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-(furan-3-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-7(2)5-9-10(13-14-11(9)12)8-3-4-15-6-8/h3-4,6-7H,5H2,1-2H3,(H3,12,13,14) |
InChI Key |
UEMDXVJVLOEMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)C2=COC=C2 |
Origin of Product |
United States |
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